

An In-depth Technical Guide to 4-(Benzyloxy)-2-methyl-1-nitrobenzene

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Compound of Interest

Compound Name: 4-(Benzyloxy)-2-methyl-1-nitrobenzene

Cat. No.: B1266877

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for **4-(Benzyloxy)-2-methyl-1-nitrobenzene** (CAS No. 22424-58-4). This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

4-(Benzyloxy)-2-methyl-1-nitrobenzene, also known as 5-benzyloxy-2-nitrotoluene, is an aromatic ether derivative.^{[1][2][3]} Its core structure consists of a toluene molecule substituted with a nitro group at position 2 and a benzyloxy group at position 5.

Table 1: Chemical Identity of **4-(Benzyloxy)-2-methyl-1-nitrobenzene**

Identifier	Value	Reference
IUPAC Name	4-(Benzyloxy)-2-methyl-1-nitrobenzene	
Synonyms	5-Benzyloxy-2-nitrotoluene, Benzene, 2-methyl-1-nitro-4-(phenylmethoxy)-	[1][2][3]
CAS Number	22424-58-4	[1][2][3]
Molecular Formula	C ₁₄ H ₁₃ NO ₃	[1][2][3]
Molecular Weight	243.26 g/mol	[1][2][4]
SMILES	Cc1cc(OCc2ccccc2)ccc1-- INVALID-LINK--[O-]	[1]

The physicochemical properties of this compound have been determined through both experimental measurements and computational predictions. The available data is summarized in the table below.

Table 2: Physicochemical Properties of **4-(Benzyloxy)-2-methyl-1-nitrobenzene**

Property	Value	Method	Reference
Melting Point	71 °C	Experimental	[3]
Boiling Point	484.15 °C (757.30 K)	Joback Method (Predicted)	[1]
LogP (Octanol/Water Partition Coefficient)	3.482	Crippen Method (Predicted)	[1]
Water Solubility (log ₁₀ WS)	-4.83 mol/L	Crippen Method (Predicted)	[1]
Topological Polar Surface Area (TPSA)	52.37 Å ²	Computational	[2]
Hydrogen Bond Acceptors	3	Computational	[2]
Hydrogen Bond Donors	0	Computational	[2]
Rotatable Bonds	4	Computational	[2]

Synthesis

The synthesis of **4-(benzyloxy)-2-methyl-1-nitrobenzene** is typically achieved via a Williamson ether synthesis. This method involves the reaction of the corresponding phenol with a benzyl halide in the presence of a weak base. A plausible experimental protocol is detailed below, adapted from the synthesis of the related compound, 4-benzyloxy-1-nitrobenzene.[5]

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene

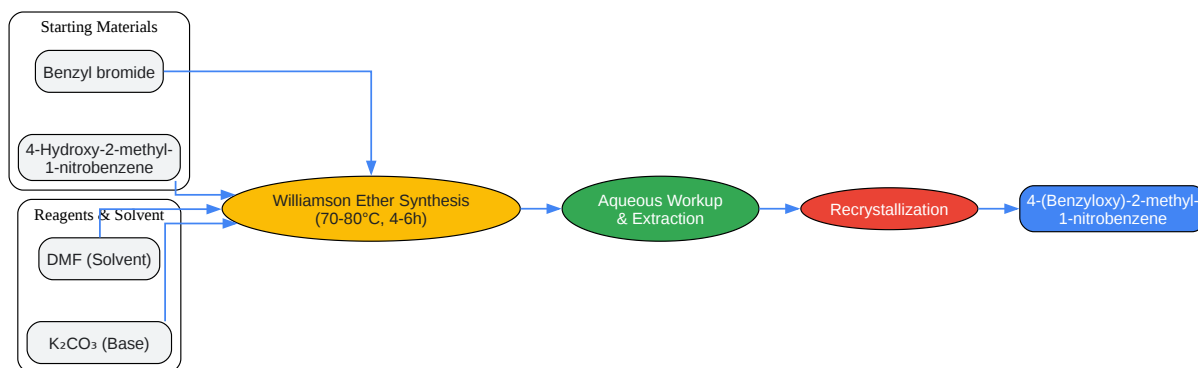
Materials:

- 4-Hydroxy-2-methyl-1-nitrobenzene (also known as 3-methyl-4-nitrophenol)
- Benzyl bromide

- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-hydroxy-2-methyl-1-nitrobenzene (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.2 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-(benzyloxy)-2-methyl-1-nitrobenzene**.



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Caption: Synthetic workflow for **4-(benzyloxy)-2-methyl-1-nitrobenzene**.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of **4-(benzyloxy)-2-methyl-1-nitrobenzene**. Experimental spectra are available in public databases.[3][6]

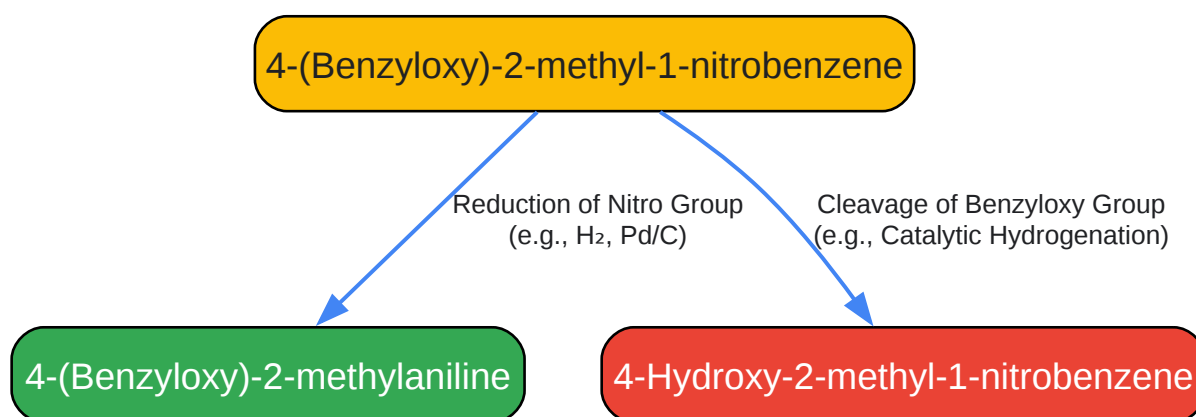
- ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the nitrophenyl and benzyl rings, a singlet for the benzylic methylene protons, and a singlet for the methyl group protons.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule, including the methyl carbon, the benzylic carbon, and the aromatic carbons.

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm^{-1}), C-O-C stretching of the ether linkage, and C-H and C=C vibrations of the aromatic rings. An experimental IR spectrum is available on the NIST WebBook.[3]
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) at m/z 243, corresponding to the molecular weight of the compound.

Reactivity

The chemical reactivity of **4-(benzyloxy)-2-methyl-1-nitrobenzene** is primarily dictated by its two main functional groups: the nitro group and the benzyloxy group.

- Reduction of the Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group ($-\text{NH}_2$) using various reducing agents, such as catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$), or metals in acidic media (e.g., Sn/HCl , Fe/HCl). This transformation yields 4-(benzyloxy)-2-methylaniline, a valuable intermediate for the synthesis of dyes and pharmacologically active molecules.
- Cleavage of the Benzyloxy Group: The benzyloxy group is a common protecting group for phenols and can be cleaved under specific conditions, most notably through catalytic hydrogenation. This reaction cleaves the benzyl-oxygen bond to yield the corresponding phenol, 4-hydroxy-2-methyl-1-nitrobenzene, and toluene as a byproduct.



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Caption: Key chemical transformations of **4-(Benzyloxy)-2-methyl-1-nitrobenzene**.

Safety and Handling

4-(Benzyloxy)-2-methyl-1-nitrobenzene is classified as hazardous.^[2] Appropriate safety precautions must be taken when handling this compound.

Table 3: GHS Hazard Information for **4-(Benzyloxy)-2-methyl-1-nitrobenzene**

Hazard Category	Code	Description	Reference
Pictograms	GHS05, GHS09	Corrosion, Hazardous to the aquatic environment	[2]
Signal Word	Danger	[2]	
Hazard Statements	H315	Causes skin irritation	[2]
H318	Causes serious eye damage	[2]	
H335	May cause respiratory irritation	[2]	
H400	Very toxic to aquatic life	[2]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[2]
P273	Avoid release to the environment	[2]	
P280	Wear protective gloves/protective clothing/eye protection/face protection	[2]	
Transportation	UN Number: 3077	Class: 9	Packing Group: III

Recommended Handling Procedures:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- In case of spillage, follow appropriate laboratory procedures for containment and disposal of chemical waste.

Applications

Due to its functional groups, **4-(benzyloxy)-2-methyl-1-nitrobenzene** is primarily utilized as a chemical intermediate in organic synthesis. The ability to selectively modify the nitro and benzyloxy groups makes it a versatile building block for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The reduction of the nitro group to an amine is a particularly common step in the synthesis of various biologically active compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Benzyloxy)-2-methyl-1-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266877#4-benzyloxy-2-methyl-1-nitrobenzene-chemical-properties]

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